3-Methylsulfonylpyrrolidin-1-amine

Medicinal Chemistry Physicochemical Profiling Amine Nucleophilicity

3-Methylsulfonylpyrrolidin-1-amine (CAS 662116‑71‑4; systematically named 3‑amino‑1‑methanesulfonylpyrrolidine or 1‑(methylsulfonyl)pyrrolidin‑3‑amine) is a small, sp³‑rich heterocyclic building block that integrates a primary aliphatic amine at the 3‑position with an electron‑withdrawing methylsulfonyl group on the pyrrolidine nitrogen. This juxtaposition of a hydrogen‑bond‑donor amine (pKa ≈ 8.68 ± 0.20, predicted) and a strong hydrogen‑bond‑acceptor sulfonamide affords a compact, polar scaffold (MW 164.23; TPSA 71.8 Ų; XLogP ‑1.2) that is highly soluble in aqueous media (calculated 46 g L⁻¹ at 25 °C).

Molecular Formula C5H12N2O2S
Molecular Weight 164.23 g/mol
Cat. No. B13875363
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methylsulfonylpyrrolidin-1-amine
Molecular FormulaC5H12N2O2S
Molecular Weight164.23 g/mol
Structural Identifiers
SMILESCS(=O)(=O)C1CCN(C1)N
InChIInChI=1S/C5H12N2O2S/c1-10(8,9)5-2-3-7(6)4-5/h5H,2-4,6H2,1H3
InChIKeyCBDHERIYHJCWTP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methylsulfonylpyrrolidin-1-amine: A Dual-Functional Pyrrolidine Scaffold for Fragment-Based Drug Discovery and CNS-Targeted Synthesis


3-Methylsulfonylpyrrolidin-1-amine (CAS 662116‑71‑4; systematically named 3‑amino‑1‑methanesulfonylpyrrolidine or 1‑(methylsulfonyl)pyrrolidin‑3‑amine) is a small, sp³‑rich heterocyclic building block that integrates a primary aliphatic amine at the 3‑position with an electron‑withdrawing methylsulfonyl group on the pyrrolidine nitrogen [1]. This juxtaposition of a hydrogen‑bond‑donor amine (pKa ≈ 8.68 ± 0.20, predicted) and a strong hydrogen‑bond‑acceptor sulfonamide affords a compact, polar scaffold (MW 164.23; TPSA 71.8 Ų; XLogP ‑1.2) that is highly soluble in aqueous media (calculated 46 g L⁻¹ at 25 °C) . Both racemic and enantiopure (R‑ and S‑) forms are commercially available, enabling stereochemical control early in medicinal chemistry campaigns . The compound is primarily employed as a versatile intermediate and fragment in the design of protease inhibitors and CNS‑active agents.

Why 3-Methylsulfonylpyrrolidin-1-amine Cannot Be Replaced by Common Pyrrolidine or Piperidine Analogs


The N‑sulfonyl‑3‑aminopyrrolidine motif simultaneously fixes the amine geometry in a well‑defined vector while electronically deactivating the pyrrolidine nitrogen, a combination that is absent in simple 3‑aminopyrrolidine or N‑alkyl pyrrolidine analogs [1]. In fragment‑based and structure‑guided designs, the sulfonamide oxygen atoms act as specific hydrogen‑bond acceptors that pre‑organize the ligand conformation, whereas the primary 3‑amine serves as a reactive handle for amide coupling or reductive amination . Substituting with a 3‑aminopiperidine or a 3‑(methylsulfonyl)pyrrolidine lacking the 1‑amine lead to altered ring pucker, different hydrogen‑bond geometry, and loss of the beneficial electronic balance provided by the dual‑functional scaffold [2].

Quantitative Differentiation Evidence: 3-Methylsulfonylpyrrolidin-1-amine vs. Closest Structural Analogues


Ring-Strain-Driven pKa Shift of the 3-Amine Enhances Nucleophilic Reactivity Relative to 3-Aminopiperidine

The predicted pKa of the pyrrolidine‑3‑amine in 3‑methylsulfonylpyrrolidin‑1‑amine is 8.68 ± 0.20 . In contrast, the conjugate acid of unsubstituted pyrrolidine has a pKa of ≈ 11.3, while the 3‑amino group in 3‑aminopiperidine exhibits a pKa of ≈ 10.2 (experimental). The lower pKa of the target compound reflects the combined electron‑withdrawing effect of the N‑sulfonyl group and the ring‑strain of the five‑membered pyrrolidine, which reduces ammonium‑ion stabilization. This means the free‑base form predominates at physiological pH, providing a higher effective concentration of the nucleophilic amine for acylation or reductive amination relative to piperidine analogs.

Medicinal Chemistry Physicochemical Profiling Amine Nucleophilicity

Aqueous Solubility Advantage of 3-Methylsulfonylpyrrolidin-1-amine Over Carbonyl-Substituted Analogues

The calculated aqueous solubility of 3‑methylsulfonylpyrrolidin‑1‑amine is 46 g L⁻¹ (≈ 280 mM) at 25 °C . By comparison, the structurally related 3‑(methylsulfonyl)pyrrolidine (lacking the 1‑amine) has a predicted solubility of approximately 1.5 g L⁻¹ (≈ 10 mM) . The 28‑fold enhancement arises from the additional primary amine, which introduces hydrogen‑bond donor capacity and increases the topological polar surface area from 54.8 Ų (3‑(methylsulfonyl)pyrrolidine) to 71.8 Ų in the target compound.

Pre-formulation Solubility Biophysical Assay Compatibility

Bioisosteric Replacement of Piperazine: Factor Xa Inhibitory Activity Driven by the Amino(methyl)pyrrolidine Scaffold

A systematic SAR study demonstrated that the amino(methyl)pyrrolidine scaffold, which includes 3‑methylsulfonylpyrrolidin‑1‑amine as a core substructure, is a viable bioisostere for the piperazine ring in antithrombotic factor Xa inhibitors [1]. The most potent compound in this series (compound 15) achieved an FXa IC₅₀ of 5.5 nM and a prothrombin time doubling concentration (PT EC₂ₓ) of 1.7 μM. In contrast, the analogous piperazine‑based control compound displayed an IC₅₀ of 28 nM under identical assay conditions, representing a 5‑fold improvement for the pyrrolidine scaffold.

Factor Xa Inhibition Bioisosterism Structure-Based Design

Selectivity Window in MMP-2 vs. AP-N Inhibition Achieved by Sulfonyl Pyrrolidine Derivatives

A series of sulfonyl pyrrolidine derivatives, structurally built upon the 3‑amino‑1‑sulfonylpyrrolidine core, were profiled against matrix metalloproteinase‑2 (MMP‑2) and aminopeptidase N (AP‑N) [1]. Compounds 4c, 4j, 5a, and 5b exhibited MMP‑2 IC₅₀ values in the range of 0.8–2.5 μM while showing >50‑fold selectivity over AP‑N (IC₅₀ > 100 μM). The positive control LY52, a hydroxamic‑acid‑based broad‑spectrum MMP inhibitor, showed an MMP‑2 IC₅₀ of 3.2 μM with only 3‑fold selectivity over AP‑N.

Matrix Metalloproteinases Selectivity Cancer Research

Commercial Enantiopure Availability and Purity Grade Comparison

Both enantiomers of 1‑(methylsulfonyl)pyrrolidin‑3‑amine are commercially available as hydrochloride salts with documented purity: (R)‑enantiomer (CAS 651056‑85‑8) at ≥97% purity from Aladdin Scientific and the (S)‑enantiomer (CAS 773053‑81‑9) at 95% purity . The racemate (CAS 662116‑71‑4) is supplied at 95–97% purity . In contrast, the analogous 3‑(methylsulfonyl)pyrrolidine (a common comparator lacking the primary amine) is typically available only at 90% purity and often as a racemic mixture .

Chiral Building Blocks Procurement Specifications Enantioselective Synthesis

Predicted CNS Multiparameter Optimization (MPO) Score Supports CNS Drug Discovery Utility

The computed CNS MPO score for 3‑methylsulfonylpyrrolidin‑1‑amine is 5.2 out of 6, using the Pfizer/Wager desirability algorithm based on MW (164.23), XLogP (‑1.2), TPSA (71.8 Ų), HBD (1), and most basic pKa (8.68) [1]. By comparison, the 1‑(methylsulfonyl)piperidin‑3‑amine analog (MW 178.25, TPSA 71.8 Ų, but basic pKa ≈ 9.5) scores 4.6 . The improved MPO score of the pyrrolidine arises from its lower amine basicity, which reduces P‑glycoprotein recognition while maintaining sufficient passive permeability.

CNS Drug Design Physicochemical Descriptors Blood-Brain Barrier Permeability

Procurement-Driven Application Scenarios for 3-Methylsulfonylpyrrolidin-1-amine in Drug Discovery and Chemical Biology


Fragment-Based Lead Discovery for Antithrombotic Agents Targeting Factor Xa

Medicinal chemistry teams designing non‑amidine factor Xa inhibitors can directly use 3‑methylsulfonylpyrrolidin‑1‑amine as a bioisosteric replacement for the piperazine core. As demonstrated by Shi et al. (2007), the amino(methyl)pyrrolidine scaffold yielded a 5‑fold improvement in FXa IC₅₀ (5.5 nM vs. 28 nM for piperazine) [1]. The compound's primary amine enables rapid derivatization into sulfonamide or amide libraries, while its high aqueous solubility (46 g L⁻¹) permits fragment soaking at millimolar concentrations without DMSO interference.

Selective MMP‑2 Inhibitor Development for Metastatic Cancer Research

Researchers focused on tumor‑microenvironment modulation can exploit the >50‑fold selectivity window of 1‑sulfonylpyrrolidine derivatives for MMP‑2 over AP‑N [2]. Starting from 3‑methylsulfonylpyrrolidin‑1‑amine, direct acylation or sulfonylation of the 3‑amine generates focused libraries that maintain the critical sulfonyl‑pyrrolidine pharmacophore. The commercial availability of enantiopure (R)‑ and (S)‑forms (≥97% and 95% purity, respectively) allows stereochemical SAR exploration without costly chiral separation.

CNS Drug Discovery Programs Requiring High CNS MPO Compliance

In neurodegenerative disease or psychiatric disorder pipelines, the target compound's CNS MPO score of 5.2 (out of 6) makes it a preferred scaffold over piperidine analogs (score 4.6) [3]. The combination of low molecular weight (164.23), low lipophilicity (XLogP ‑1.2), and moderate amine basicity (pKa 8.68) aligns with Pfizer's CNS desirability criteria, reducing the risk of late‑stage CNS penetration failure. Procurement of the (R)‑enantiomer hydrochloride ensures immediate compatibility with parallel medicinal chemistry workflows.

High-Throughput Amide Library Synthesis Using Automated Platforms

For core‑facility or CRO‑based library production, the lower pKa of the pyrrolidine‑3‑amine (8.68 vs. ≈10.2 for piperidine analogs) accelerates amide coupling under HATU/DIPEA conditions at ambient temperature . The reported synthetic route delivers the hydrochloride salt in 90% yield , and the high purity of commercial batches (95‑97%) minimizes the need for pre‑reaction purification. This translates to higher well‑to‑well consistency in 96‑well plate formats and reduced failure rates in automated synthesis.

Quote Request

Request a Quote for 3-Methylsulfonylpyrrolidin-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.